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molecular formula C8H7BrINO2 B8299317 Methyl 4-bromo-2-iodophenylcarbamate

Methyl 4-bromo-2-iodophenylcarbamate

Cat. No. B8299317
M. Wt: 355.95 g/mol
InChI Key: OVTSHYPXQRTQHI-UHFFFAOYSA-N
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Patent
US09409905B2

Procedure details

To solution of 4-bromo-2-iodoaniline (18.50 g, 62.08 mmol) in pyridine (120 mL) at −10° C. was added methyl chloroformate (7.50 mL, 97.46 mmol) over 30 min via syringe pump. Reaction was allowed to warm to room temperature and was diluted with H2O (450 mL). Solid which was formed was collected by filtration, washed with H2O and dried in dessicator. Methyl 4-bromo-2-iodophenylcarbamate (21.59 g, 98%) was obtained as colorless solid.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([I:9])[CH:3]=1.Cl[C:11]([O:13][CH3:14])=[O:12]>N1C=CC=CC=1.O>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:11](=[O:12])[O:13][CH3:14])=[C:4]([I:9])[CH:3]=1

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)I
Name
Quantity
7.5 mL
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
120 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
450 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
Solid which was formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried in dessicator

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)NC(OC)=O)I
Measurements
Type Value Analysis
AMOUNT: MASS 21.59 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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